Onjisaponin Z

Description

Contextualization of Onjisaponin Z within Natural Product Chemistry

This compound is a prominent member of the saponin (B1150181) family, a broad group of glycosides characterized by a triterpenoid (B12794562) or steroid aglycone (sapogenin) linked to one or more sugar chains. wikipedia.orgiomcworld.com Specifically, it is classified as a triterpenoid saponin, meaning its aglycone is derived from a 30-carbon triterpene skeleton. wikipedia.orgiomcworld.com These compounds are widely distributed across the plant kingdom and are known for their amphipathic nature, which contributes to their surfactant properties. wikipedia.org

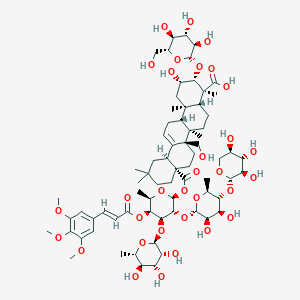

This compound is chemically identified by its molecular formula C71H106O32 and a molecular weight of approximately 1471.6 g/mol . biorlab.comlifeasible.comchemblink.commolnova.com It is a complex molecule, often described as an acylated presenegenin (B1259462) glycoside, and is known to exist as an isomer with related compounds like E-onjisaponin H. tandfonline.comresearchgate.net Its primary source is the root of Polygala tenuifolia Willd., a medicinal herb also known as Yuanzhi, which has been utilized in traditional Chinese medicine for its effects on the nervous system, as an expectorant, and for cognitive enhancement. tandfonline.comtargetmol.comresearchgate.netfrontiersin.org The isolation and structural elucidation of this compound and similar compounds from this plant have been achieved through advanced spectroscopic techniques, including various NMR methods. tandfonline.comresearchgate.net

Significance of this compound as a Bioactive Triterpenoid Saponin

The significance of this compound lies in its demonstrated biological activities, positioning it as a molecule of interest for pharmacological research. As a triterpenoid saponin, it shares a class of compounds known for a wide array of bioactivities, including anti-inflammatory, antioxidant, neuroprotective, and even anti-cancer properties. researchgate.netmdpi.com

Specifically, this compound has been identified as an active anti-inflammatory metabolite. frontiersin.orgnih.gov Furthermore, research has indicated its neuroprotective effects, showing an ability to counteract neurotoxicity induced by glutamate (B1630785) and serum deficiency in cellular models (PC12 cells). thieme-connect.comcaymanchem.com These findings suggest a potential role for this compound in addressing conditions related to inflammation and neurological damage. The broader class of saponins (B1172615) from Polygala tenuifolia has also been linked to improving memory and cognitive function, and show promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. frontiersin.orgmdpi.comfrontiersin.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C71H106O32 | biorlab.comlifeasible.comchemblink.commolnova.comglpbio.com |

| Molecular Weight | 1471.6 g/mol | biorlab.comlifeasible.comchemblink.commolnova.com |

| CAS Number | 1078708-72-1 | biorlab.comlifeasible.comchemblink.commolnova.comglpbio.com |

| Purity | Typically ≥98% | biorlab.comlifeasible.comchemblink.com |

| Primary Source | Roots of Polygala tenuifolia Willd. | tandfonline.comtargetmol.comfrontiersin.orgthieme-connect.comglpbio.com |

| Chemical Family | Triterpenoid Saponin | wikipedia.orgiomcworld.comtargetmol.comfrontiersin.orgmdpi.comthieme-connect.com |

Overview of Current Research Trajectories for this compound

Current research efforts concerning this compound are primarily focused on its isolation, structural characterization, and the elucidation of its pharmacological mechanisms. Studies continue to explore its potential therapeutic applications, particularly in the realm of neurodegenerative diseases and inflammatory conditions.

Researchers are actively investigating the specific pathways through which this compound exerts its neuroprotective and anti-inflammatory effects. targetmol.comfrontiersin.orgfrontiersin.orgnih.govthieme-connect.com For instance, its ability to combat neurotoxicity in cellular models provides a basis for further investigation into its role in conditions affecting the nervous system. thieme-connect.comcaymanchem.com The broader research landscape for Polygala tenuifolia metabolites includes exploring their impact on cognitive function, memory enhancement, and the management of diseases like Alzheimer's. frontiersin.orgmdpi.comfrontiersin.org

There is an ongoing effort to identify novel triterpenoid saponins from Polygala tenuifolia, with this compound being one of several compounds characterized. tandfonline.comresearchgate.netthieme-connect.com While in vitro studies have provided initial evidence for its anti-inflammatory properties, future research trajectories are expected to involve more extensive in vivo studies and clinical trials to validate these findings and explore its full therapeutic potential. frontiersin.orgnih.gov The optimization of its structure for enhanced targeting and stability is also a potential avenue for future drug development. frontiersin.org

Properties

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H106O32/c1-29-43(77)46(80)50(84)60(94-29)100-56-54(98-42(76)15-12-32-22-37(90-9)55(92-11)38(23-32)91-10)31(3)96-63(57(56)101-61-52(86)48(82)53(30(2)95-61)99-59-49(83)44(78)36(75)27-93-59)103-65(89)70-19-18-66(4,5)24-34(70)33-13-14-40-67(6)25-35(74)58(102-62-51(85)47(81)45(79)39(26-72)97-62)69(8,64(87)88)41(67)16-17-68(40,7)71(33,28-73)21-20-70/h12-13,15,22-23,29-31,34-36,39-41,43-54,56-63,72-75,77-86H,14,16-21,24-28H2,1-11H3,(H,87,88)/b15-12+/t29-,30-,31+,34-,35-,36+,39+,40+,41+,43-,44-,45+,46+,47-,48-,49+,50+,51+,52+,53-,54-,56-,57+,58-,59-,60-,61-,62-,63-,67+,68+,69-,70-,71-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKDCAIDWFPAGZ-ZZVFPCDUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6)CO)(CCC9C8(CC(C(C9(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)CO)C)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H106O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Structural Aspects of Onjisaponin Z

Methodologies for Extraction and Isolation from Botanical Sources

The initial step in studying Onjisaponin Z is its separation from the complex chemical matrix of Polygala tenuifolia roots. This process requires a combination of traditional and modern techniques to achieve a high degree of purity.

The extraction of saponins (B1172615) from Polygala tenuifolia typically begins with the collection and processing of the plant's roots. Traditionally, this involves drying and pulverizing the root material to increase the surface area for solvent extraction.

Modern approaches often employ reflux extraction with solvents such as 75% ethanol. This method involves boiling the powdered root material in the solvent to efficiently draw out a wide range of compounds, including saponins. Following the initial extraction, the resulting liquid is typically concentrated to yield a crude extract. This crude mixture then undergoes further purification steps to isolate the desired saponins.

Chromatography is an indispensable tool for the separation and purification of individual saponins from the crude extract. A variety of chromatographic techniques are employed, often in succession, to achieve the isolation of pure this compound.

Macroporous Resin Column Chromatography: This technique is often used as an initial purification step. The crude extract is passed through a column packed with a macroporous resin, which can adsorb the saponins. By washing the column with different solvents or solvent mixtures of varying polarities, impurities can be removed, and the saponin (B1150181) fraction can be selectively eluted.

High-Performance Liquid Chromatography (HPLC): For fine purification, preparative HPLC is a powerful and widely used method. This technique utilizes a high-pressure pump to pass the saponin-containing fraction through a column packed with a stationary phase. The separation is based on the differential partitioning of the individual compounds between the mobile phase and the stationary phase. By carefully selecting the column type (e.g., reversed-phase C18) and the mobile phase composition (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), it is possible to separate closely related saponins, including this compound, with high resolution. The separated compounds are then detected and collected as they exit the column.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is another liquid-liquid partition chromatography technique that has proven effective for the separation of saponins. This method avoids the use of a solid stationary phase, thereby minimizing the risk of irreversible adsorption of the sample. The separation occurs between two immiscible liquid phases, one stationary and one mobile, allowing for the purification of compounds based on their partition coefficients.

The successful isolation of this compound often involves a multi-step chromatographic approach, combining these techniques to achieve the desired level of purity for subsequent structural analysis.

Advanced Analytical Techniques for Definitive Characterization

Once a purified sample of this compound is obtained, its identity and structure must be unequivocally confirmed. This is accomplished through the use of sophisticated spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to piece together the molecule's complex structure.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environments, and their connectivity to neighboring protons.

¹³C NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms in the molecule and their chemical shifts provide clues about their functional groups.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments provide crucial information about the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the sequence and linkage of the sugar moieties to the triterpenoid (B12794562) aglycone.

While specific, publicly available, detailed ¹H and ¹³C NMR chemical shift data for this compound is not readily found in general scientific literature, the analysis would follow standard protocols for saponin characterization.

Illustrative NMR Data for Triterpenoid Saponins (Note: This is a generalized representation and not specific to this compound)

| ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment |

|---|---|---|

| 0.8 - 1.5 | 15 - 40 | Methyl groups on the triterpenoid backbone |

| 3.5 - 5.5 | 60 - 110 | Sugar protons and carbons |

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide highly accurate mass measurements, which are crucial for confirming the molecular formula of this compound.

In addition to providing the molecular weight, tandem mass spectrometry (MS/MS) experiments can be performed. In these experiments, the this compound molecule is fragmented within the mass spectrometer, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides valuable information about the structure of the molecule, including the sequence of sugar units and their attachment points to the aglycone.

Structural Diversity within the Onjisaponin Class and Related Triterpenoid Saponins

This compound belongs to the onjisaponin family, a group of triterpenoid saponins characterized by a presenegenin-type aglycone. The structural diversity within this class, and among triterpenoid saponins in general, arises from several key factors:

Variations in the Aglycone: While onjisaponins share a common aglycone core, modifications such as hydroxylations or oxidations at different positions on the triterpenoid skeleton can lead to different aglycones.

Nature and Number of Sugar Moieties: The type, number, and sequence of sugar units attached to the aglycone can vary significantly. Common sugars found in saponins include glucose, galactose, rhamnose, xylose, and arabinose.

Linkage of Sugar Chains: The sugar chains can be attached at different positions on the aglycone, most commonly at the C-3 and C-28 positions. The linkages between the sugar units themselves also contribute to the structural diversity.

Acylation of Sugar Moieties: The sugar residues can be further modified by the attachment of acyl groups, such as acetyl or benzoyl groups, adding another layer of structural complexity.

This structural diversity is responsible for the wide range of biological activities observed for different saponins. The precise structure of this compound, with its unique combination of aglycone, sugar chain composition and linkage, dictates its specific chemical and physical properties.

Biosynthetic Pathways of Onjisaponin Z

Precursor Pathways in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The initial steps in triterpenoid saponin biosynthesis involve the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These C5 units are the building blocks for all terpenoids and are synthesized through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway nih.govmdpi.comnih.gov.

Mevalonate (MVA) Pathway Contribution

The MVA pathway, primarily occurring in the cytoplasm and endoplasmic reticulum, is a well-established route for the synthesis of isoprenoids, including those leading to triterpenoids mdpi.comnih.govscielo.br. This pathway begins with acetyl-CoA, which is converted through a series of enzymatic reactions, including those catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), into mevalonate. Mevalonate is then further phosphorylated and decarboxylated to yield IPP mdpi.commdpi.comresearchgate.net. Research in Polygala tenuifolia, the plant from which Onjisaponin Z is derived, suggests that the MVA pathway plays a significant role in triterpenoid saponin biosynthesis, with higher gene expression levels observed for MVA pathway enzymes in root tissues compared to other parts of the plant plos.org.

Non-Mevalonate (MEP/DOXP) Pathway Considerations

The MEP/DOXP pathway, located in the plastids, also contributes to the production of IPP and DMAPP nih.govmdpi.comnih.gov. While both pathways coexist in plants, the MVA pathway is generally considered to be more dominant for the biosynthesis of triterpenoid saponins (B1172615) in many species, including Polygala tenuifolia mdpi.complos.orgoup.com. The precise contribution of the MEP pathway to this compound biosynthesis remains an area of active investigation.

Enzymatic Steps and Key Regulators in this compound Formation

Following the synthesis of IPP and DMAPP, these precursors are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined by squalene (B77637) synthase (SS) to produce squalene, the linear C30 precursor for triterpenoids encyclopedia.pubmdpi.comscielo.br. Squalene is subsequently epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene, which is the direct precursor for the cyclization into various triterpenoid skeletons encyclopedia.pubnih.govmdpi.com.

Role of Squalene Synthase and Squalene Epoxidase

Squalene synthase (SS) is a crucial enzyme that catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene mdpi.comnih.gov. This step is considered rate-limiting and a major branching point between primary and secondary triterpene biosynthesis nih.gov. Squalene epoxidase (SE) then catalyzes the epoxidation of squalene to 2,3-oxidosqualene, marking the first oxidation step in triterpene biosynthesis and is also recognized as a rate-limiting enzyme in the pathway plos.orgnih.govmdpi.com. Studies in Polygala tenuifolia have shown a strong correlation between the expression levels of SQS and SQE genes and the accumulation of triterpenoid saponins, highlighting their critical role in this compound biosynthesis plos.org.

Involvement of Cytochrome P450 Monooxygenases and Glycosyltransferases

After the formation of 2,3-oxidosqualene, a diverse array of oxidosqualene cyclases (OSCs) catalyze its cyclization into various triterpenoid skeletons, such as β-amyrin or α-amyrin capes.gov.brnih.govbiorxiv.org. These cyclized skeletons then undergo further modifications by tailoring enzymes. Cytochrome P450 monooxygenases (P450s) are key players in introducing functional groups, like hydroxyl or carboxyl groups, through oxidation reactions, thereby increasing the structural diversity of the triterpenoid aglycones nih.govoup.commdpi.com. Subsequently, glycosyltransferases (UGTs) catalyze the attachment of sugar moieties to these aglycones, forming the final triterpenoid saponins like this compound capes.gov.brmdpi.comnih.gov. The specific P450s and UGTs involved in the precise modifications of this compound's aglycone and the subsequent glycosylation steps are subjects of ongoing research.

Genetic and Genomic Approaches to Elucidate Biosynthetic Control

Gene Expression Analysis and Metabolomic Correlation

Investigating the relationship between gene expression and the accumulation of metabolites is a powerful approach to elucidating biosynthetic pathways and identifying key regulatory genes. Techniques such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS)-based metabolomics, combined with quantitative real-time PCR (qRT-PCR) for gene expression analysis, have proven effective in this regard nih.govplos.orgresearchgate.netresearchgate.net.

Table 1: Correlation of Key Biosynthetic Genes with Triterpenoid Saponin Accumulation in Polygala tenuifolia

| Gene Name | Enzyme Function | Correlation Coefficient (with Saponin Levels) | Reference |

| SQS | Squalene Synthase | High positive correlation | nih.govplos.orgresearchgate.net |

| SQE | Squalene Monooxygenase | High positive correlation | nih.govplos.orgresearchgate.net |

| β-AS | Beta-amyrin Synthase | High positive correlation | nih.govplos.orgresearchgate.net |

| CYP450s (e.g., CYP88D6) | Cytochrome P450 Monooxygenase (Oxidation) | Implicated in biosynthesis | nih.govresearchgate.net |

| UGTs (e.g., UGT73P2) | Uridine Diphosphate-dependent Glycosyltransferase | Implicated in biosynthesis | nih.gov |

This integrated approach allows researchers to pinpoint candidate genes that play critical roles in the biosynthesis of this compound, providing a foundation for genetic engineering efforts researchgate.netfrontiersin.org.

Strategies for Biosynthetic Pathway Engineering and Optimization

The demand for saponins like this compound necessitates efficient and sustainable production methods. Metabolic engineering and synthetic biology offer promising avenues for achieving this, primarily through heterologous expression systems and pathway optimization.

Heterologous Expression Systems: Reconstructing the entire saponin biosynthetic pathway in microbial hosts (e.g., yeast) or plant-based systems (e.g., Nicotiana benthamiana) is a leading strategy biosynsis.comukri.orgukri.orgresearchgate.netnih.gov. This involves identifying and cloning genes encoding key enzymes such as OSCs, CYPs, and UGTs involved in triterpenoid saponin biosynthesis and introducing them into a suitable host organism frontiersin.orgbiosynsis.comresearchgate.net. For example, engineering efforts have focused on reconstituting pathways for vaccine adjuvants like QS-21 from Quillaja saponaria in N. benthamiana ukri.orgukri.orgresearchgate.net. Similarly, the production of oleanolic acid, a precursor to many bioactive triterpenoids, has been significantly enhanced in N. benthamiana using optimized transient expression systems like the "Tsukuba system" nih.gov.

Pathway Optimization and Genetic Modification: Beyond heterologous expression, optimizing existing pathways within the plant itself or in engineered microbial hosts is crucial. This includes:

Enhancing Precursor Supply: Boosting the availability of key precursors, such as by overexpressing genes in the mevalonate pathway (e.g., mutant Arabidopsis thaliana HMGR1), can significantly increase product yield biosynsis.comukri.orgnih.gov.

Fine-tuning Enzyme Activity: Engineering specific enzymes, such as mutant CYP716A12 variants with improved catalytic activity, can lead to higher production of target compounds like oleanolic acid nih.gov.

Metabolic Flux Balancing: Optimizing metabolic fluxes within the host organism to channel resources efficiently towards saponin production biosynsis.com.

Genetic Engineering Tools: Advanced tools like CRISPR-Cas9 are revolutionizing the ability to precisely modify plant genomes for enhanced metabolic pathway function aesacademy.org.

Transcription Factor Engineering: Modifying transcription factors that regulate the expression of multiple genes in the biosynthetic pathway can offer a holistic approach to pathway control and optimization frontiersin.org.

In Vitro Pharmacological Investigations of Onjisaponin Z

Neurobiological Activities and Mechanisms

Research suggests that saponins (B1172615) from Polygala tenuifolia, including Onjisaponin B, exhibit neuroprotective properties. These effects are attributed to various mechanisms, such as modulation of cellular pathways involved in protein homeostasis, neuroinflammation, and cell survival. While direct in vitro studies specifically on Onjisaponin Z for all these mechanisms are less extensive, the established activities of Onjisaponin B offer a strong basis for understanding potential effects of this compound.

Modulation of Autophagy Pathways (e.g., Atg7, AMPK-mTOR Signaling)

Autophagy is a critical cellular process for clearing damaged organelles and misfolded proteins, and its dysregulation is implicated in neurodegenerative diseases. In vitro studies have demonstrated that Onjisaponin B can activate autophagy in PC-12 cells through a mechanism dependent on Atg7 and the AMPK-mTOR signaling pathway medchemexpress.comnih.govchemfaces.commedchemexpress.comnih.gov. Specifically, Onjisaponin B treatment led to increased GFP-LC3 puncta formation, a marker of autophagosomes, in a dose-dependent manner nih.govnih.gov. This activation was confirmed in Atg7-deficient cells, indicating the necessity of Atg7 for Onjisaponin B-mediated autophagy induction nih.govnih.gov. Furthermore, Onjisaponin B was shown to activate the AMPK-mTOR signaling pathway, a key regulator of autophagy nih.govnih.govfrontiersin.org. AMPK activation, in turn, leads to the inhibition of mTOR, promoting autophagy initiation frontiersin.org. These findings suggest a potential role for this compound in modulating autophagy, which could be crucial for cellular health in the nervous system.

| Compound | Cell Line | Concentration (μM) | Incubation Time (h) | Key Observation | Pathway Involved | Citation |

| Onjisaponin B | PC-12 | 3-50 | 8-24 | Activated autophagy; increased GFP-LC3 puncta formation | Atg7, AMPK-mTOR | medchemexpress.comnih.govchemfaces.commedchemexpress.comnih.gov |

| Onjisaponin B | MEFs | Indicated | 24 | Induced GFP-LC3 puncta formation in wild-type Atg7 MEFs | Atg7, AMPK-mTOR | nih.govnih.gov |

| Onjisaponin B | PC-12 | Indicated | 24 | Activated AMPK phosphorylation | AMPK-mTOR | medchemexpress.commedchemexpress.com |

Impact on Protein Aggregation and Clearance (e.g., Amyloid-beta, α-Synuclein, Huntingtin)

The accumulation of misfolded proteins like amyloid-beta (Aβ), α-synuclein, and huntingtin is a hallmark of several neurodegenerative diseases. In vitro studies have indicated that Onjisaponin B can enhance the clearance of these toxic protein aggregates. Onjisaponin B has been shown to accelerate the degradation of mutant huntingtin and A53T α-synuclein in PC-12 cells medchemexpress.comnih.govchemfaces.commedchemexpress.comnih.gov. This enhanced clearance is linked to its autophagy-inducing properties nih.govnih.gov. Additionally, Onjisaponin B has been observed to reduce β-amyloid (Aβ) production in 293T cells by promoting APP degradation, without directly affecting BACE1 or γ-secretase activity medchemexpress.commdpi.complos.org. These findings suggest that this compound may similarly contribute to mitigating the burden of toxic protein aggregates in neuronal cells.

| Compound | Target Protein | Cell Line | Concentration (μM) | Effect on Protein | Mechanism/Pathway | Citation |

| Onjisaponin B | Mutant Huntingtin | PC-12 | 6.25-50 | Enhanced clearance | Autophagy induction | medchemexpress.comnih.govchemfaces.comnih.gov |

| Onjisaponin B | A53T α-Synuclein | PC-12 | 6.25-50 | Enhanced clearance | Autophagy induction | medchemexpress.comnih.govchemfaces.comnih.gov |

| Onjisaponin B | β-amyloid (Aβ) | 293T | 0.01-10 | Reduced production; promoted APP degradation | Not directly specified | medchemexpress.commdpi.complos.org |

| Onjisaponin B | α-Synuclein | HeLa | 6.25-50 | Reduced oligomerization | Not directly specified | medchemexpress.com |

Regulation of Neurotransmitter Systems and Synaptic Plasticity

The maintenance of healthy neurotransmitter systems and synaptic plasticity is vital for cognitive function. While specific in vitro studies directly linking this compound to neurotransmitter systems or synaptic plasticity are limited, general research on Polygala tenuifolia saponins indicates a role in improving synaptic function researchgate.netresearchgate.net. Studies on Onjisaponin B have also placed it in the context of synaptic plasticity dntb.gov.ua. The broader effects of Polygala tenuifolia extracts include regulating neurotransmitter levels and enhancing synaptic function, suggesting a potential area of investigation for this compound researchgate.netresearchgate.net.

Inhibition of Neuronal Apoptosis and Cell Death Pathways

Neuronal apoptosis, or programmed cell death, contributes significantly to neurodegenerative processes. In vitro evidence suggests that Onjisaponin B can protect against neuronal cell death. It has been shown to reduce radiation-induced cell apoptosis in various cell lines medchemexpress.commedchemexpress.com. Mechanistically, Onjisaponin B has been observed to inhibit the activation of Caspase-3, a key executioner caspase in the apoptotic pathway, potentially by modulating the p65 pathway medchemexpress.commedchemexpress.com. Furthermore, saponin (B1150181) components of Polygala tenuifolia have been generally noted to inhibit neuronal apoptosis researchgate.net. This suggests that this compound may also possess anti-apoptotic properties, contributing to neuronal survival.

| Compound | Treatment Condition | Cell Line/Model | Observed Effect on Apoptosis | Related Pathway/Marker | Citation |

| Onjisaponin B | Radiation | V79, TC, MTEC-1 | Reduced apoptosis | Caspase-3 inhibition | medchemexpress.commedchemexpress.com |

| Onjisaponin B | MPP+ | PC-12 | Prevented cell viability reduction | Not specified | researchgate.net |

Immunomodulatory and Anti-inflammatory Effects

Polygala saponins are recognized for their immunomodulatory and anti-inflammatory properties researchgate.netfrontiersin.orgnih.gov. This compound has been specifically identified as an active anti-inflammatory metabolite through in vitro studies frontiersin.org. These effects are mediated through the modulation of key inflammatory pathways and mediators.

Influence on Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6)

This compound has been implicated in reducing pro-inflammatory cytokines. In vitro studies suggest this compound can inhibit the NLRP3 inflammasome-mediated inflammation and reduce the levels of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) nih.gov. Similarly, Onjisaponin B has demonstrated anti-inflammatory activities, with studies showing it reduces the production of TNF-α, IL-1β, and IL-6 in certain in vitro and in vivo models nih.govresearchgate.net. For instance, in a Parkinson's disease mouse model, Onjisaponin B attenuated microglia overactivation and reduced these inflammatory factors researchgate.net. Another study indicated that specific compounds, including TCMB, could decrease the mRNA levels of TNF-α, IL-1β, and IL-6 frontiersin.org. These findings collectively highlight the potential of this compound and related compounds to exert anti-inflammatory effects by modulating key inflammatory mediators.

| Compound | Inflammatory Mediator | Model/Cell Type | Concentration/Condition | Observed Effect | Citation |

| This compound | TNF-α, IL-1β, IL-6 | In vitro | Not specified | Inhibition/Reduction | nih.gov |

| Onjisaponin B | TNF-α, IL-1β, IL-6 | PD Mouse Model | Not specified | Reduction | researchgate.net |

| Onjisaponin B | TNF-α, IL-1β, IL-6 | Aging Rat Model | 10, 20 mg/kg | Reduction | nih.gov |

| TCMB | TNF-α, IL-1β, IL-6 | In vitro | Not specified | mRNA level decrease | frontiersin.org |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB Pathway)

This compound is recognized as an active anti-inflammatory metabolite semanticscholar.orgfrontiersin.orgresearchgate.net. Inflammation is a complex biological response often mediated by intricate signaling cascades within cells. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory processes, controlling the expression of numerous genes involved in immune responses, cell survival, and inflammation mdpi.comirb.hrmdpi.com. While studies have extensively documented the modulation of the NF-κB pathway by related compounds such as Onjisaponin B and Tenuifolin, which have demonstrated inhibitory effects on NF-κB activation and subsequent reduction in pro-inflammatory mediators frontiersin.orgresearchgate.netresearchgate.netmedchemexpress.comnih.govfrontiersin.org, specific in vitro data detailing this compound's direct modulation of the NF-κB pathway or other inflammatory signaling cascades is not extensively detailed in the reviewed literature. Further research is required to elucidate the precise molecular mechanisms through which this compound exerts its anti-inflammatory effects.

Data Table: Specific quantitative data tables detailing this compound's modulation of inflammatory signaling pathways, such as IC50 values for NF-κB inhibition, were not available in the reviewed literature.

Antioxidant Activities and Cellular Protective Effects

The roots of Polygala tenuifolia, the source of this compound, are known for their antioxidant properties researchgate.netresearchgate.netfrontiersin.orgresearchgate.net. This compound, as an active metabolite, is associated with anti-inflammatory roles, which often correlate with antioxidant capabilities semanticscholar.orgfrontiersin.orgresearchgate.net.

Scavenging of Reactive Oxygen Species

Reactive Oxygen Species (ROS) are highly reactive molecules that can cause significant cellular damage, leading to oxidative stress and contributing to various pathological conditions irb.hrmdpi.comnih.govcentralasianstudies.orgfrontiersin.org. Antioxidants combat ROS through various mechanisms, including direct scavenging. While the broader class of compounds from Polygala tenuifolia exhibits antioxidant activity researchgate.netresearchgate.netfrontiersin.orgresearchgate.net, and general antioxidant defense mechanisms involve enzymes like Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) mdpi.comcentralasianstudies.orgfrontiersin.org, specific in vitro studies quantifying the ROS scavenging capacity of this compound, such as determining its efficacy against specific ROS species or providing IC50 values, were not detailed in the reviewed literature.

Data Table: Specific quantitative data tables detailing this compound's ROS scavenging activity (e.g., IC50 values for hydroxyl radical, superoxide radical) were not available in the reviewed literature.

Enhancement of Endogenous Antioxidant Defense Systems

Cellular defense against oxidative stress is also maintained by endogenous antioxidant systems, which include a network of enzymes that neutralize ROS mdpi.comcentralasianstudies.orgfrontiersin.orge-dmj.org. Compounds derived from Polygala tenuifolia have been noted to influence these endogenous systems frontiersin.orgresearchgate.net. For instance, related compounds have been shown to enhance the activity of enzymes such as SOD and GPx, and promote the nuclear translocation of transcription factors like Nrf2, which upregulates antioxidant enzyme expression frontiersin.orgresearchgate.net. However, specific research detailing how this compound directly enhances endogenous antioxidant defense systems, such as increasing the levels or activity of SOD, CAT, or GPx, is not explicitly provided in the reviewed literature.

Data Table: Specific quantitative data tables detailing this compound's impact on endogenous antioxidant defense systems (e.g., fold change in SOD activity) were not available in the reviewed literature.

Other Investigated Biological Activities

Antitumor Potential

Polygala tenuifolia has been recognized for its anti-tumor functions frontiersin.org, and saponins, as a class, have demonstrated various anti-cancer activities, including anti-angiogenic effects semanticscholar.orgencyclopedia.pub. These activities are often linked to their ability to interfere with cancer cell proliferation, induce apoptosis, or inhibit pathways critical for tumor growth and metastasis. Nevertheless, specific in vitro or in vivo studies investigating the direct antitumor potential of this compound itself are not detailed in the reviewed literature.

Data Table: Specific quantitative data tables on this compound's antitumor potential (e.g., cytotoxicity against cancer cell lines, IC50 values) were not available in the reviewed literature.

Adjuvant Properties in Immunological Responses

Adjuvants are critical components in vaccine formulations that enhance the immune system's response to an antigen frontiersin.orgnih.govescholarship.org. While certain onjisaponins, specifically Onjisaponins A, E, F, and G, have been identified as potent mucosal adjuvants that significantly increase antibody titers in response to influenza and diphtheria-pertussis-tetanus (DPT) vaccines nih.gov, and the broader class of onjisaponins is noted for its adjuvant properties frontiersin.org, specific research detailing the adjuvant capabilities of this compound is not present in the provided search results.

Data Table: Specific quantitative data tables on this compound's adjuvant properties (e.g., fold increase in antibody titers compared to controls) were not available in the reviewed literature.

Effects on Liver Function and Metabolism

Based on the comprehensive review of available scientific literature, specific in vitro studies detailing the effects of this compound on liver function and metabolism, including data tables and detailed research findings, were not identified within the provided search results. While this compound has been verified in vitro as an anti-inflammatory metabolite jpionline.org, direct investigations into its impact on hepatic enzymes, metabolic pathways, or hepatoprotective activities in vitro were not found. General information on in vitro liver metabolism studies and the role of cytochrome P450 enzymes is available researchgate.netnih.govmdpi.commdpi.commdpi.comjournaljammr.comnih.govjfda-online.comnih.gov, and Polygalae Radix, the source of this compound, has been broadly associated with potential benefits for metabolic-associated fatty liver disease jpionline.org, but specific, detailed findings for this compound in this context are absent from the reviewed materials. Therefore, it is not possible to generate the requested data tables or detailed research findings for this subsection while adhering to scientific accuracy and the strict requirements of the prompt.

In Vivo Pharmacological Investigations of Onjisaponin Z in Preclinical Animal Models

Studies in Neurodegenerative Disease Models

Comprehensive searches of scientific databases have not yielded specific in vivo studies investigating the efficacy of Onjisaponin Z in animal models of neurodegenerative diseases.

Alzheimer's Disease Models (e.g., Amelioration of Amyloid-beta Pathology and Cognitive Impairment)

There is currently no available scientific literature detailing the effects of this compound on amyloid-beta pathology or cognitive impairment in preclinical models of Alzheimer's disease.

In contrast, research on a closely related compound, Onjisaponin B , has demonstrated potential therapeutic effects in a mouse model of Alzheimer's disease. A study showed that Onjisaponin B treatment could significantly reduce the number and area of amyloid-beta plaques in the brains of APP/PS1 transgenic mice. researchgate.net Furthermore, this study reported that Onjisaponin B administration led to an amelioration of spatial learning and memory deficits in these animals. researchgate.net It is crucial to emphasize that these findings pertain to Onjisaponin B and cannot be directly extrapolated to this compound without specific investigation.

Parkinson's Disease Models (e.g., Neuroprotection of Dopaminergic Neurons, Attenuation of Neuroinflammation)

No in vivo studies have been identified that specifically examine the neuroprotective effects of this compound on dopaminergic neurons or its ability to attenuate neuroinflammation in animal models of Parkinson's disease. The potential of saponins (B1172615), as a class of compounds, in neuroprotection is an area of active research, but specific data for this compound is lacking.

Enhancement of Learning and Memory Capacities

Dedicated preclinical studies evaluating the direct impact of this compound on the enhancement of learning and memory capacities are not present in the available scientific literature.

Evaluation of Anti-inflammatory and Antioxidant Efficacy in Integrated Biological Systems

While the anti-inflammatory and antioxidant properties of various saponins are widely reported, specific in vivo investigations into the efficacy of this compound are absent from the current body of scientific research.

Systemic Inflammatory Responses

There are no available in vivo studies that have assessed the effects of this compound on systemic inflammatory responses in preclinical animal models.

Modulation of Oxidative Stress Markers and Redox Homeostasis

Specific data from in vivo studies on the modulation of oxidative stress markers or the maintenance of redox homeostasis by this compound could not be found in the scientific literature.

Structure Activity Relationship Sar Studies of Onjisaponin Z and Analogues

Identification of Key Structural Determinants for Biological Activity

The complex structure of Onjisaponin Z, characterized by a triterpenoid (B12794562) aglycone and multiple glycosidic attachments, offers several sites for structural variation that can significantly impact its bioactivity.

Acyl substituents, such as esterified cinnamic acid derivatives, can also significantly influence the bioactivity of saponins (B1172615). For instance, the presence of cinnamoyl substituents has been identified as a crucial factor in the activity of some saponins frontiersin.org. These acyl groups can alter the lipophilicity and electronic properties of the molecule, potentially affecting its binding to target proteins or its pharmacokinetic profile. The specific nature and position of these acylations can lead to variations in potency and selectivity, making them important targets for SAR investigations frontiersin.org.

Computational Approaches in SAR Analysis

Computational methods, including molecular docking and Quantitative Structure-Activity Relationships (QSAR), are invaluable tools for predicting and understanding the SAR of this compound and its analogues.

Molecular Docking: Studies have employed molecular docking to investigate the binding affinities of this compound and related compounds to various biological targets. For example, this compound has been shown to exhibit affinity for targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation frontiersin.orgresearchgate.net. Furthermore, this compound has been computationally predicted to interact with targets like epidermal growth factor receptor (EGFR), SRC, mitogen-activated protein kinase 1 (MAPK1), and albumin (ALB), suggesting potential roles in various cellular signaling pathways nih.gov. These studies provide insights into the potential mechanisms of action by identifying specific molecular interactions.

QSAR Studies: QSAR models have been developed to correlate the chemical structures of saponins with their biological activities. For instance, QSAR studies involving Onjisaponin B and related oleanane-type glycosides have been used to predict anti-Alzheimer's disease (anti-AD) effects, leading to the identification of compounds with significant therapeutic potential researchgate.netresearchgate.netmdpi.com. These computational models help in identifying the key structural features responsible for desired activities and can guide the design of novel molecules with improved efficacy.

Chemical Modification and Semi-synthesis for SAR Elucidation and Optimization

Chemical modification and semi-synthesis offer direct strategies to explore SAR and optimize the properties of this compound. By selectively altering specific functional groups or glycosylation patterns, researchers can synthesize novel derivatives and evaluate their biological activities.

Analytical Methodologies for Onjisaponin Z Quantification and Quality Assurance

Quantitative and Qualitative Analysis in Biological Matrices and Extracts

The analysis of Onjisaponin Z, a triterpenoid (B12794562) saponin (B1150181), in complex mixtures such as herbal extracts and biological fluids presents analytical challenges due to the presence of numerous other structurally related compounds. Advanced chromatographic techniques are therefore essential for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the cornerstones for the separation and quantification of saponins (B1172615) like this compound from Polygala tenuifolia extracts. mdpi.com These techniques utilize a stationary phase, typically a C18 column, and a mobile phase, often a gradient mixture of acetonitrile (B52724) and water with additives like formic acid to improve peak shape and resolution.

UPLC systems, which use smaller particle-sized columns (less than 2 μm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. mdpi.com For the detection of saponins, which often lack a strong chromophore for UV detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. However, UV detection at low wavelengths (around 200-210 nm) is also utilized. The choice of detector depends on the specific requirements of the analysis, such as sensitivity and the availability of reference standards.

| Parameter | Typical Conditions for Saponin Analysis | Reference |

|---|---|---|

| Instrument | Agilent 1260 Infinity HPLC or Waters Acquity UPLC System | mdpi.com |

| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile (A) and water with 0.1% formic acid (B) | nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min for UPLC | nih.gov |

| Column Temperature | 25 - 40 °C | nih.gov |

| Detector | Diode Array Detector (DAD), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) | nih.gov |

| Injection Volume | 1 - 10 µL | mdpi.com |

For highly sensitive and selective quantification of this compound, particularly in complex biological matrices like plasma or serum, Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. nih.govnih.gov These techniques couple the powerful separation capabilities of HPLC or UPLC with the mass-resolving power of a mass spectrometer.

In LC-MS analysis, electrospray ionization (ESI) is a commonly used interface that ionizes the analyte molecules prior to their entry into the mass analyzer. For quantitative studies, a triple quadrupole mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode. This mode offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. This approach has been successfully applied to pharmacokinetic studies of various saponins in rat plasma. nih.govnih.gov

| Parameter | Typical Conditions for Saponin Analysis in Biological Matrices | Reference |

|---|---|---|

| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative ion mode | nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (Q1) → Product Ion (Q3) | Compound-specific transitions are determined through infusion of a standard solution. | nih.gov |

| Sample Preparation | Protein precipitation or liquid-liquid extraction for plasma/serum samples. | nih.gov |

| Linear Range | Typically in the low ng/mL to µg/mL range. For example, 2.4-1250 ng/mL for some saponins. | nih.gov |

| Precision and Accuracy | Intra- and inter-day precision (RSD) < 15%; Accuracy within 85-115%. | nih.gov |

Development of Standardized Protocols for this compound Analysis

The development of standardized analytical protocols is essential for the quality control and regulatory approval of herbal medicines containing this compound. Standardization ensures the consistency of the chemical profile and the concentration of active components across different batches of raw materials and finished products. The Chinese Pharmacopoeia, for instance, specifies certain marker compounds for the quality control of Polygalae Radix. frontiersin.org

A promising approach for the comprehensive quality evaluation of herbal extracts is the Quantitative Analysis of Multi-Components by a Single Marker (QAMS). mdpi.com In this method, a single, readily available, and stable compound is used as an internal standard to quantify multiple other components, including this compound, by establishing their relative correction factors. This strategy significantly reduces the cost and complexity of analysis, as it minimizes the need for multiple expensive reference standards. The QAMS method, in conjunction with UPLC, has been successfully applied to evaluate the quality of P. tenuifolia extracts from different geographical locations. mdpi.com

Metabolomic Profiling for Comprehensive System-Level Understanding

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for a comprehensive, system-level understanding of the chemical constituents of Polygala tenuifolia. UPLC coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) mass spectrometry, is a key analytical platform in metabolomics research. nih.govplos.org

This approach allows for the simultaneous detection and identification of a wide range of metabolites, including various onjisaponins, oligosaccharide esters, and xanthones. nih.govnih.gov By applying multivariate statistical analysis techniques like principal component analysis (PCA) to the complex datasets generated, researchers can identify chemical variations between different samples, for example, in plants of different growth years or from different geographical origins. nih.gov This metabolomic fingerprinting can be correlated with genetic data or pharmacological activity to better understand the biosynthesis of this compound and other active compounds and to identify key markers for quality control. plos.org

Future Directions and Emerging Research Opportunities for Onjisaponin Z

Elucidation of Novel Molecular Targets and Complex Signaling Networks

Future research will likely focus on identifying novel molecular targets of Onjisaponin Z to unravel the full spectrum of its therapeutic activities. While studies on related compounds like Onjisaponin B have pointed towards the modulation of pathways such as the AMPK-mTOR signaling cascade, which is crucial for autophagy and the clearance of mutant proteins in neurodegenerative diseases, the precise and potentially unique targets of this compound remain to be fully elucidated. nih.govresearchgate.netnih.govmdpi.com Investigating its binding affinities with a wide array of proteins, receptors, and enzymes will be crucial.

Advanced techniques such as molecular docking simulations can predict the binding of this compound to various protein targets. These computational approaches, combined with experimental validation, can identify direct molecular interactions and help to understand the compound's mechanism of action at a granular level. Furthermore, exploring its influence on complex signaling networks beyond those already identified is a key area for future investigation. This includes its potential role in modulating pathways related to neuroinflammation, such as the NF-κB signaling pathway, and its impact on synaptic plasticity through pathways like the BDNF/TrkB signaling cascade. nih.govfrontiersin.org A comprehensive understanding of these intricate signaling networks will be instrumental in developing targeted therapeutic strategies for a range of disorders.

Comprehensive Investigation of Synergistic and Antagonistic Interactions with Other Phytochemicals

The therapeutic efficacy of medicinal plants is often attributed to the synergistic interplay of their various phytochemical constituents. umons.ac.be The roots of Polygala tenuifolia contain a rich array of compounds, including other saponins (B1172615), flavonoids, and phenolic acids. nih.govnih.gov Future research should systematically investigate the synergistic and antagonistic interactions between this compound and these co-occurring phytochemicals. For instance, studies on polygalasaponins have suggested a synergistic effect with pentobarbital (B6593769) sodium, indicating the potential for saponins from this plant to enhance the activity of other compounds. nih.govresearchgate.net

Investigating combinations of this compound with flavonoids, which are also present in Polygala tenuifolia and are known for their anti-inflammatory and antioxidant properties, could reveal enhanced therapeutic effects. umons.ac.bemdpi.commdpi.com Such studies could lead to the development of potent phytopharmaceutical formulations with improved efficacy and potentially reduced side effects. It is also important to explore potential antagonistic interactions to avoid combinations that might diminish the therapeutic benefits of this compound. Understanding these interactions is essential for the rational design of combination therapies and for optimizing the therapeutic potential of Polygala tenuifolia extracts.

Development of Advanced Delivery Systems for Targeted Efficacy

A significant hurdle in the clinical application of many natural compounds, including saponins, is their suboptimal pharmacokinetic profile, such as poor solubility and limited bioavailability. nih.gov Future research must focus on developing advanced drug delivery systems to enhance the targeted efficacy of this compound.

Nano-delivery systems, such as liposomes and polymeric nanoparticles, offer promising avenues to overcome these challenges. mdpi.com For instance, a study on the related compound Onjisaponin B demonstrated that encapsulation in liposomes significantly improved its therapeutic effects in a model of Parkinson's disease. researchgate.net Similar approaches could be applied to this compound to improve its delivery to specific tissues or organs, such as the brain, by overcoming the blood-brain barrier. These advanced delivery systems can also provide sustained release of the compound, maintaining therapeutic concentrations over a longer period and potentially reducing the frequency of administration. mdpi.com The development of such targeted and controlled-release formulations will be a critical step in translating the therapeutic potential of this compound from preclinical studies to clinical applications.

Exploration of this compound in Multi-pathological Models

Many chronic diseases, particularly those associated with aging, are characterized by complex and interconnected pathologies. Future research should move beyond single-target, single-disease models and explore the efficacy of this compound in multi-pathological models that more accurately reflect human diseases. For example, the well-established link between metabolic disorders like type 2 diabetes and neurodegenerative diseases such as Alzheimer's disease presents a compelling area for investigation. frontiersin.orgnih.govmdpi.com

Given the known neuroprotective and anti-inflammatory properties of saponins from Polygala tenuifolia, it would be valuable to investigate the effects of this compound in animal models that exhibit both metabolic dysregulation and neuroinflammation. nih.govnih.govfrontiersin.orgnih.govmdpi.com Research on Onjisaponin B has already shown its potential in models of neurodegenerative diseases like Huntington's and Parkinson's disease. nih.govmdpi.com Expanding this to models of comorbidity, such as neuroinflammation coupled with insulin (B600854) resistance, could reveal novel therapeutic applications for this compound in managing complex, multi-faceted diseases. nih.govmdpi.commdpi.com

Integration of Omics Technologies for Holistic Understanding of Biological Effects

To gain a comprehensive and unbiased understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. Metabolomics and proteomics are powerful tools for identifying the global changes in metabolites and proteins in response to a specific compound. nih.gov

Applying these technologies to in vitro and in vivo models treated with this compound can provide a detailed snapshot of the metabolic and signaling pathways it modulates. nih.govnih.gov For example, metabolomic analysis of Polygala tenuifolia extracts has already been used to identify key bioactive components and their effects on neurochemical pathways. nih.govresearchgate.net Similar targeted and untargeted metabolomics and proteomics studies focused on this compound could reveal novel biomarkers of its efficacy and provide a deeper understanding of its mechanism of action. This holistic approach will be crucial for identifying the full therapeutic potential of this compound and for developing personalized medicine strategies.

Q & A

Q. Why do some studies report minimal neuroprotective effects of this compound despite robust in vitro autophagy induction?

- Methodological Answer : Evaluate species-specific differences in proteasome activity or APP processing (e.g., murine vs. humanized models). Test combinations with adjuvants (e.g., licorice-derived flavonoids) to enhance stability and perform longitudinal studies to assess delayed therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.